molecular formula C21H16Cl2F4N4O3 B1400343 Regorafenib Hydrochloride CAS No. 835621-07-3

Regorafenib Hydrochloride

Cat. No. B1400343
Key on ui cas rn: 835621-07-3
M. Wt: 519.3 g/mol
InChI Key: ACSWJKPZXNIVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637553B2

Procedure details

The compound of example 1 as a free base (2.0 g) was dissolved in anhydrous tetrahydrofuran (15 mL) and a 4M HCl/dioxane was added (excess). The solution was then concentrated in vacuo to afford 2.32 grams of off-white solids. The crude salt was dissolved in hot ethanol (125 mL), activated carbon was added and the mixture heated at reflux for 15 minutes. The hot suspension was filtered through a pad of Celite 521 and allowed to cool to room temperature. The flask was placed in a freezer overnight. The crystalline solids were collected by suction filtration, washed with ethanol, then hexane and air-dried. The mother liquors were concentrated down and crystallization (in freezer) allowed taking place overnight. A second crop of solids was collected and combined with the first crop. The colorless salt was dried in a vacuum oven at 60° C. over two days. Yield of hydrochloride salt obtained 1.72 g (79%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
base
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH:18][C:19]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[C:24]([C:29]([F:32])([F:31])[F:30])[CH:23]=3)=[O:20])=[C:14]([F:33])[CH:13]=2)[CH:8]=[CH:7][N:6]=1)=[O:4].Cl.O1CCOCC1>O1CCCC1>[ClH:28].[CH3:1][NH:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH:18][C:19]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[C:24]([C:29]([F:32])([F:31])[F:30])[CH:23]=3)=[O:20])=[C:14]([F:33])[CH:13]=2)[CH:8]=[CH:7][N:6]=1)=[O:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC(=C(C=C1)NC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)F
Name
base
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CNC(=O)C1=NC=CC(=C1)OC1=CC(=C(C=C1)NC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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